Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 2-({[5-OXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[5-OXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the propoxyphenyl group through a substitution reaction. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[5-OXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The propoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the propoxyphenyl group.
Scientific Research Applications
ETHYL 2-({[5-OXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({[5-OXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and pyrrole derivatives, such as:
- ETHYL 2-[3-(4-ETHOXYBENZOYL)-4-HYDROXY-5-OXO-2-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-({[5-OXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)BENZOATE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-[[5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H26N2O5/c1-3-13-30-18-11-9-17(10-12-18)25-15-16(14-21(25)26)22(27)24-20-8-6-5-7-19(20)23(28)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,27) |
InChI Key |
OBPLXYRTXIQORE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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